molecular formula C16H16N2O5 B5682983 N-(2-methoxy-5-methylphenyl)-2-(4-nitrophenoxy)acetamide

N-(2-methoxy-5-methylphenyl)-2-(4-nitrophenoxy)acetamide

Cat. No.: B5682983
M. Wt: 316.31 g/mol
InChI Key: AUPKLLGBGOMTQL-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-2-(4-nitrophenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a methoxy group, a methyl group, and a nitrophenoxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-2-(4-nitrophenoxy)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methoxy-5-methylaniline and 4-nitrophenol.

    Formation of Intermediate: The 2-methoxy-5-methylaniline is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(2-methoxy-5-methylphenyl)-2-chloroacetamide.

    Final Product Formation: The intermediate N-(2-methoxy-5-methylphenyl)-2-chloroacetamide is then reacted with 4-nitrophenol in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)-2-(4-nitrophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group can be reduced to form an amino group.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of N-(2-hydroxy-5-methylphenyl)-2-(4-nitrophenoxy)acetamide.

    Reduction: Formation of N-(2-methoxy-5-methylphenyl)-2-(4-aminophenoxy)acetamide.

    Substitution: Formation of various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-2-(4-nitrophenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-(4-nitrophenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, the nitro group can participate in redox reactions, while the acetamide group can form hydrogen bonds with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)-2-(4-nitrophenoxy)acetamide: Lacks the methyl group on the phenyl ring.

    N-(2-methylphenyl)-2-(4-nitrophenoxy)acetamide: Lacks the methoxy group on the phenyl ring.

    N-(2-methoxy-5-methylphenyl)-2-(4-aminophenoxy)acetamide: Has an amino group instead of a nitro group.

Uniqueness

N-(2-methoxy-5-methylphenyl)-2-(4-nitrophenoxy)acetamide is unique due to the presence of both methoxy and methyl groups on the phenyl ring, as well as the nitrophenoxy group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-(4-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5/c1-11-3-8-15(22-2)14(9-11)17-16(19)10-23-13-6-4-12(5-7-13)18(20)21/h3-9H,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUPKLLGBGOMTQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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